![molecular formula C17H18N4O3 B5351926 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine analogs. It has been extensively studied for its potential applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.
Scientific Research Applications
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease.
Mechanism of Action
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death. This compound has also been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, this compound is also known to have low solubility, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the development of new analogs of this compound that have improved solubility and lower toxicity. Additionally, there is ongoing research on the potential use of this compound in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione involves a multi-step process that starts with the reaction of 2,4,6-trimethylpyridine with ethyl acetoacetate to form 2,4,6-trimethylpyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2,4,6-trimethylpyridine-3-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with 3-phenyl-2-propen-1-ol and triethylamine in the presence of acetic anhydride to form this compound.
properties
IUPAC Name |
1,3,7-trimethyl-8-[(E)-3-phenylprop-2-enoxy]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJBGUIGGOJQE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OCC=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1OC/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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